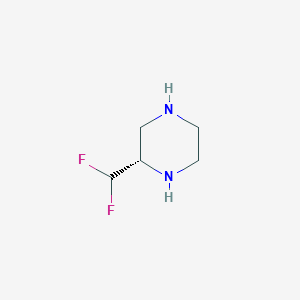
(S)-2-(Difluoromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Difluoromethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various molecular targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reduction of difluoromethyl ketones using lithium aluminum hydride (LAH) followed by hydrogenolysis . Another approach involves the use of difluoromethyl radical precursors in radical difluoromethylation reactions .
Industrial Production Methods
Industrial production methods for (S)-2-(Difluoromethyl)piperazine often involve continuous flow processes to ensure high efficiency and selectivity. These methods utilize fluoroform (CHF3) as a reagent for difluoromethylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Difluoromethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of difluoromethyl ketones, while reduction can yield difluoromethyl alcohols .
Aplicaciones Científicas De Investigación
(S)-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of (S)-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Trifluoromethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-2-(Methyl)piperazine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H10F2N2 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(2S)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m0/s1 |
Clave InChI |
GNCDPUYXABYJAU-BYPYZUCNSA-N |
SMILES isomérico |
C1CN[C@@H](CN1)C(F)F |
SMILES canónico |
C1CNC(CN1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


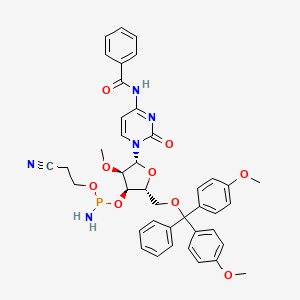



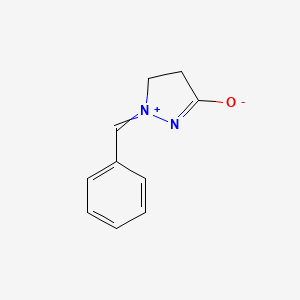
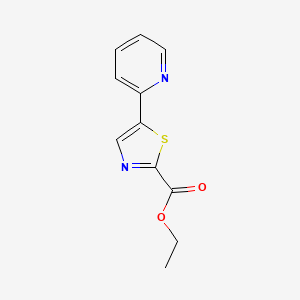
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)

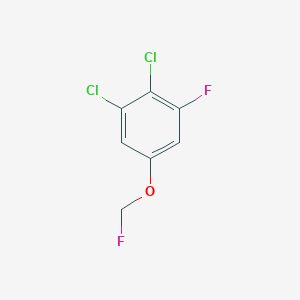

![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
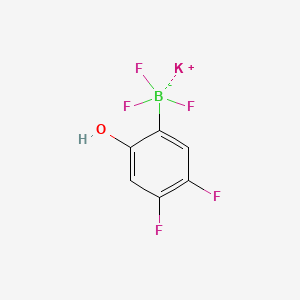
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)

